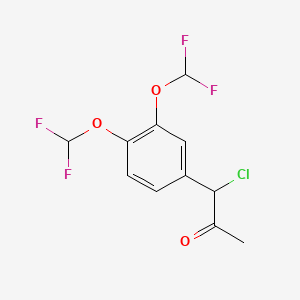
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy groups:
Attachment of the chloropropanone moiety: The chloropropanone group is introduced via a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with a chloropropanone derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Análisis De Reacciones Químicas
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
1-(3,4-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has trifluoromethoxy groups instead of difluoromethoxy groups, which can affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-1-chloropropan-2-one: The presence of methoxy groups instead of difluoromethoxy groups can lead to differences in polarity and solubility, impacting its applications and effectiveness.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C11H9ClF4O3 |
|---|---|
Peso molecular |
300.63 g/mol |
Nombre IUPAC |
1-[3,4-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O3/c1-5(17)9(12)6-2-3-7(18-10(13)14)8(4-6)19-11(15)16/h2-4,9-11H,1H3 |
Clave InChI |
MNURVNBBXWFSFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















